5-Methyloctahydropyrrolo[3,4-b]pyrrole

Lipophilicity Drug design Physicochemical property

5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6), also known as octahydro-5-methylpyrrolo[3,4-b]pyrrole, is a saturated bicyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol. It belongs to the octahydropyrrolo[3,4-b]pyrrole class of heterocyclic compounds, characterized by a fused pyrrolidine‑pyrrolidine ring system that confers conformational rigidity.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 132414-59-6
Cat. No. B168697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloctahydropyrrolo[3,4-b]pyrrole
CAS132414-59-6
Synonyms5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCN1CC2CCNC2C1
InChIInChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3
InChIKeyDLUDAUJQMXTXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6) — Sourcing the Core Octahydropyrrolo Scaffold for Drug Discovery and Chemical Synthesis


5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6), also known as octahydro-5-methylpyrrolo[3,4-b]pyrrole, is a saturated bicyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol . It belongs to the octahydropyrrolo[3,4-b]pyrrole class of heterocyclic compounds, characterized by a fused pyrrolidine‑pyrrolidine ring system that confers conformational rigidity [1]. This compound serves as a versatile molecular building block in medicinal chemistry and organic synthesis, particularly for constructing more complex heterocyclic frameworks and as a core scaffold in drug discovery programs targeting central nervous system (CNS) receptors [2].

Why 5-Methyloctahydropyrrolo[3,4-b]pyrrole Cannot Be Replaced by Unsubstituted or N‑1 Substituted Octahydropyrrolo[3,4-b]pyrrole Analogs


The octahydropyrrolo[3,4-b]pyrrole scaffold is conformationally constrained, but subtle differences in N‑substitution profoundly alter physicochemical properties and biological behavior [1]. The 5‑methyl substitution in 5-methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414‑59‑6) provides a specific balance of lipophilicity (logP ≈ −0.22) and hydrogen‑bond donor/acceptor capacity that cannot be replicated by the unsubstituted parent (logP ≈ −0.60) or by N‑1 substituted analogs such as the 5‑benzyl derivative (logP ≈ 1.75) . These differences directly impact solubility, membrane permeability, and the ability to serve as a suitable core for further derivatization in drug discovery programs. Generic substitution without considering these quantifiable differences risks altering synthetic routes, downstream biological activity, and ultimately the success of a research program.

Quantitative Differentiation of 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6) Versus Closest Analogs


Lipophilicity Tuning: 5-Methyl Substitution Provides an Intermediate logP Relative to Unsubstituted and N‑Benzyl Analogs

The logP (octanol‑water partition coefficient) of 5‑methyloctahydropyrrolo[3,4‑b]pyrrole is −0.22, as reported by a commercial supplier . This value represents a significant increase in lipophilicity compared to the unsubstituted octahydropyrrolo[3,4‑b]pyrrole (logP −0.60) , yet remains considerably more hydrophilic than the 5‑benzyl derivative (logP 1.75) [1]. This intermediate lipophilicity is critical for balancing aqueous solubility and passive membrane diffusion, a key consideration for CNS‑targeted drug candidates where logP values between 1 and 3 are generally optimal.

Lipophilicity Drug design Physicochemical property CNS permeability

Physicochemical Profile: Boiling Point and Density Provide Baseline for Synthetic Planning and Purification

Predicted physicochemical properties for 5‑methyloctahydropyrrolo[3,4‑b]pyrrole include a boiling point of 169.6 °C (at 760 mmHg) and a density of 0.97 g/cm³ [1]. While directly comparable data for unsubstituted or other N‑substituted analogs are not systematically reported in the same dataset, these values establish a reference baseline for synthetic chemists. The moderate boiling point facilitates purification by distillation under reduced pressure, and the low density (less than water) informs liquid‑handling and extraction protocols during workup.

Boiling point Density Purification Process chemistry

Commercial Availability and Purity Specifications: 98% Purity Benchmark Versus 95% Typical for Many Analogs

5‑Methyloctahydropyrrolo[3,4‑b]pyrrole is commercially available from multiple vendors at a purity of 98% , whereas many related octahydropyrrolo[3,4‑b]pyrrole derivatives are commonly offered at 95% purity [1]. This 3% absolute purity difference may appear modest but is significant in the context of reaction reproducibility, impurity‑related side reactions, and the need for additional purification steps in downstream applications.

Purity Procurement Quality control Reproducibility

Structural Isomerism: 5‑Methyl Substitution at the Bridgehead Nitrogen Creates a Distinct Substitution Vector Compared to 1‑Methyl Analogs

5‑Methyloctahydropyrrolo[3,4‑b]pyrrole bears the methyl group at the 5‑position (the bridgehead nitrogen between the two rings), whereas 1‑methyl‑octahydropyrrolo[3,4‑b]pyrrole has the methyl substituent at the 1‑position (a ring carbon) [1]. This regioisomeric difference yields distinct physicochemical properties: the 1‑methyl isomer exhibits a logP of approximately 0.75 (as the dihydrochloride salt) , compared to −0.22 for the 5‑methyl isomer. The different substitution site also provides a different vector for further functionalization, enabling distinct synthetic trajectories.

Regioisomerism Scaffold diversity SAR Synthetic chemistry

Validated Research and Procurement Applications for 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6)


Core Scaffold for Histamine H3 Receptor (H3R) Antagonist Development

The octahydropyrrolo[3,4‑b]pyrrole scaffold, and specifically 5‑alkyl‑1‑aryl derivatives, has been established as a highly potent histamine H3 receptor antagonist chemotype, with lead compounds achieving human H3 Kᵢ values as low as 0.54 nM and rat H3 Kᵢ of 4.57 nM, along with favorable oral pharmacokinetics in rats (F = 39%, t₁/₂ = 2.4 h) [1]. While 5‑methyloctahydropyrrolo[3,4‑b]pyrrole itself is the unsubstituted core building block rather than the final active compound, its procurement as a high‑purity starting material is essential for synthesizing the 5‑alkyl‑1‑aryl series and for exploring SAR around the H3R pharmacophore.

Synthetic Building Block for CNS‑Targeted Heterocyclic Libraries

The intermediate lipophilicity (logP −0.22) of 5‑methyloctahydropyrrolo[3,4‑b]pyrrole positions it as an ideal starting scaffold for constructing CNS‑oriented compound libraries. Its logP is sufficiently high to confer passive membrane permeability potential yet low enough to maintain aqueous solubility for in vitro assays [1]. Procurement of this specific methyl‑substituted scaffold, rather than the more hydrophilic unsubstituted parent or more lipophilic benzyl analog, allows medicinal chemists to begin library synthesis from a physicochemical profile already optimized for CNS drug space.

Conformationally Constrained Diamine for Asymmetric Catalysis Ligand Synthesis

The rigid bicyclic framework of 5‑methyloctahydropyrrolo[3,4‑b]pyrrole, with two defined stereocenters (when procured as the (3aR,6aR) or (3aS,6aS) enantiomer), provides a chiral diamine core suitable for elaboration into ligands for asymmetric catalysis [1]. The 5‑methyl substitution blocks one of the two nitrogens from further derivatization, directing functionalization exclusively to the secondary amine at the 1‑position and enabling controlled synthesis of mono‑substituted chiral ligands.

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